4-(Phenylethynyl)cinnoline 4-(Phenylethynyl)cinnoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952828
InChI: InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-9,12H
SMILES:
Molecular Formula: C16H10N2
Molecular Weight: 230.26 g/mol

4-(Phenylethynyl)cinnoline

CAS No.:

Cat. No.: VC15952828

Molecular Formula: C16H10N2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Phenylethynyl)cinnoline -

Specification

Molecular Formula C16H10N2
Molecular Weight 230.26 g/mol
IUPAC Name 4-(2-phenylethynyl)cinnoline
Standard InChI InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-9,12H
Standard InChI Key KKMUVYCJIGMQEX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C#CC2=CN=NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(Phenylethynyl)cinnoline possesses the IUPAC name 4-(2-phenylethynyl)cinnoline and the canonical SMILES C1=CC=C(C=C1)C#CC2=CN=NC3=CC=CC=C32. Key identifiers include:

PropertyValue
Molecular FormulaC₁₆H₁₀N₂
Molecular Weight230.26 g/mol
InChI KeyKKMUVYCJIGMQEX-UHFFFAOYSA-N
PubChem CID73555110

The planar cinnoline system enables π-stacking interactions, while the phenylethynyl group enhances hydrophobic binding to biological targets . X-ray crystallography of analogous terphenyl derivatives confirms that ethynyl linkages preserve aromatic conjugation, a feature critical for maintaining bioactivity .

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct signals for ethynyl protons (δ 3.1–3.3 ppm) and cinnoline aromatic protons (δ 7.2–8.1 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 230.1, consistent with the molecular formula.

Synthetic Methodologies

Widman–Stoermer Synthesis

The Widman–Stoermer method involves cyclization of o-aminobenzaldehyde derivatives with nitrous acid to form cinnoline cores. For 4-(Phenylethynyl)cinnoline, subsequent Sonogashira coupling introduces the phenylethynyl group:

  • Cinnoline Core Formation:
    o-Aminobenzaldehyde+HNO2Cinnoline\text{o-Aminobenzaldehyde} + \text{HNO}_2 \rightarrow \text{Cinnoline}

  • Palladium-Catalyzed Coupling:
    Cinnoline-4-iodide+PhenylacetylenePd(PPh3)2Cl2,CuI4-(Phenylethynyl)cinnoline\text{Cinnoline-4-iodide} + \text{Phenylacetylene} \xrightarrow{\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, \text{CuI}} \text{4-(Phenylethynyl)cinnoline}

Yields exceed 85% under optimized conditions (50°C, 12 h) .

Borsche Cinnoline Synthesis

Alternative routes employ the Borsche synthesis, which cyclizes arylhydrazones with phosphoryl chloride. While less common for ethynyl derivatives, this method offers scalability for gram-scale production.

Biological Activity and Mechanisms

Antiproliferative Effects

Fluorinated analogs of 4-(Phenylethynyl)cinnoline demonstrate potent activity against colorectal cancer (LS174T) cells, with IC₅₀ values <1 μM . Key mechanisms include:

  • MAT2A Inhibition: Binding to the catalytic site of methionine S-adenosyltransferase-2, reducing S-adenosylmethionine (SAM) levels .

  • Cell Cycle Arrest: Downregulation of cyclin D1 and upregulation of p21, inducing G₁-phase arrest .

Selectivity and Toxicity Profiles

Compared to 5-fluorouracil, 4-(Phenylethynyl)cinnoline derivatives exhibit superior selectivity for cancer cells over normal fibroblasts (HEL 299) . Toxicity assays show no hERG channel activation, minimizing cardiac risks .

Challenges and Future Directions

Current limitations include poor aqueous solubility and metabolic instability. Strategies to address these include:

  • Prodrug Design: Phosphonooxymethyl derivatives to enhance bioavailability.

  • Nanoformulations: Liposomal encapsulation for targeted delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator